

TEPP-46: A Deep Dive into its Modulation of Cellular Glycolysis

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Compound of Interest

Compound Name: *TEPP-46*

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **TEPP-46**, a potent and selective small-molecule activator of Pyruvate Kinase M2 (PKM2), and its profound effects on cellular glycolysis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Introduction: The Role of PKM2 in Cancer Metabolism

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".^[1] Pyruvate kinase (PK) is a key enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.^[2] The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and proliferating tissues.^[3] Unlike the constitutively active M1 isoform (PKM1), PKM2 can exist in a highly active tetrameric state and a less active dimeric state.^[4] The dimeric form of PKM2 has a lower affinity for its substrate, PEP, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates.^[5] These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce macromolecules and reducing equivalents (e.g., NADPH) necessary for rapid cell proliferation.^[5] The ability of PKM2 to switch between

these two forms allows cancer cells to dynamically regulate glycolytic flux to support either energy production or biosynthesis.

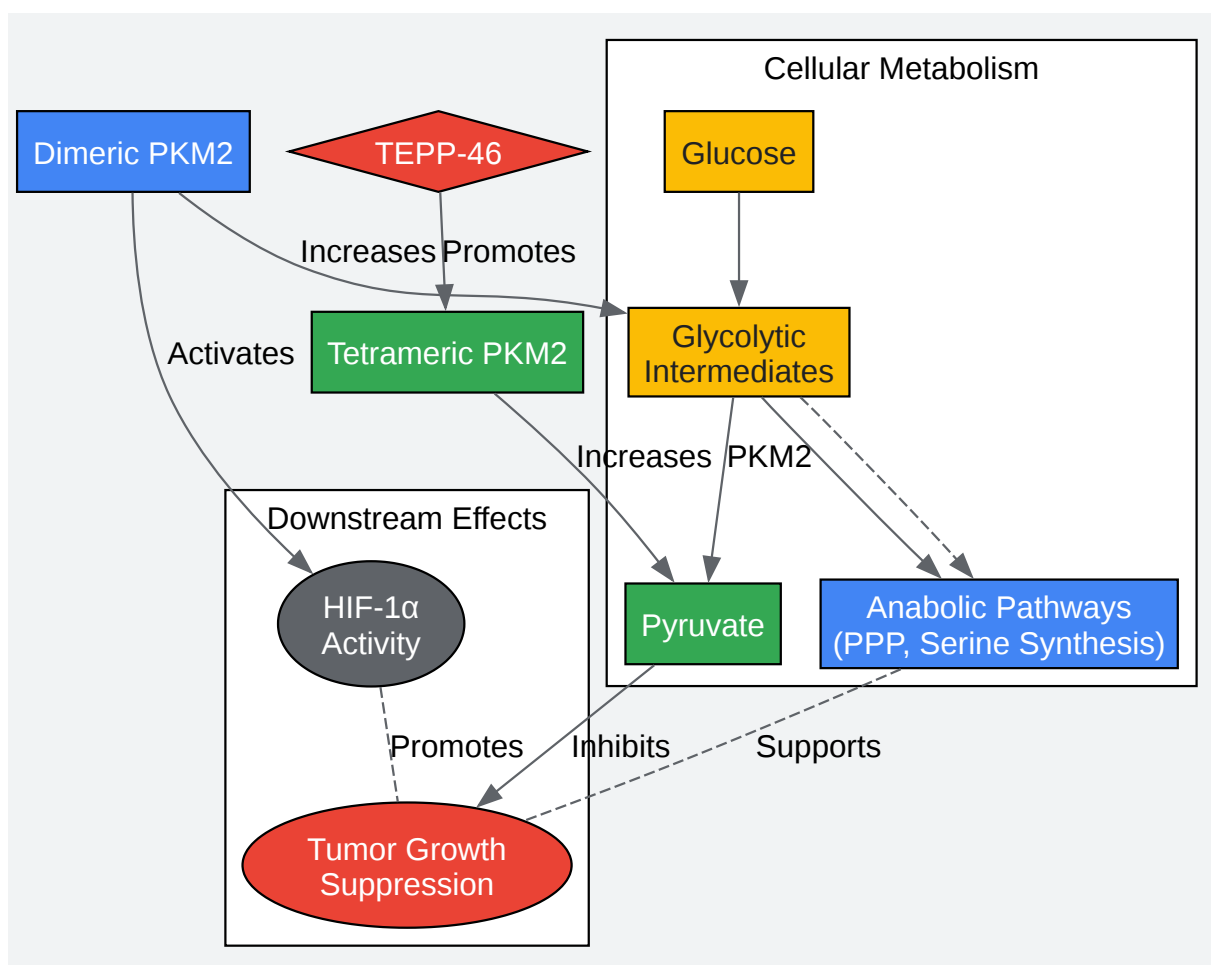
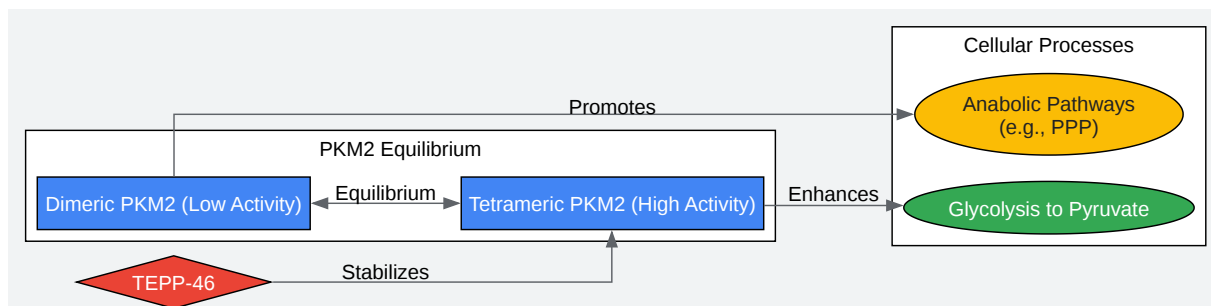
TEPP-46: A Potent Activator of PKM2

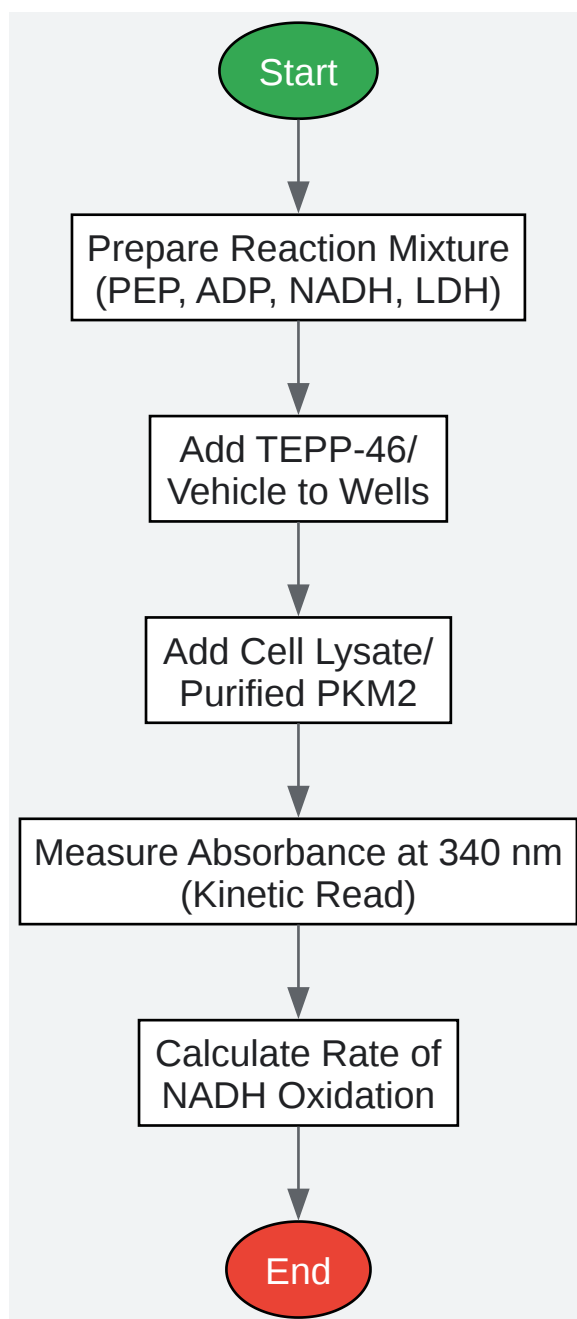
TEPP-46 is a small-molecule activator of PKM2 that has been shown to stabilize the active tetrameric conformation of the enzyme.[6][7] This allosteric activation effectively "forces" PKM2 to function more like the constitutively active PKM1 isoform, thereby increasing the rate of glycolysis and pyruvate production.[8]

Mechanism of Action

TEPP-46 binds to the dimer-dimer interface of the PKM2 homotetramer, stabilizing its quaternary structure.[9] This stabilization increases the enzyme's affinity for its substrate, PEP, and promotes the conversion of PEP to pyruvate.[10] By locking PKM2 in its active tetrameric form, **TEPP-46** reverses the metabolic phenotype associated with dimeric PKM2, shifting the balance from anabolism back towards catabolism.

The following diagram illustrates the mechanism of **TEPP-46** action on PKM2:





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